3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol
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Overview
Description
3’,3’,5’,5’-Tetramethyl-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-3-ol: is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of four methyl groups and a hydroxyl group attached to a biphenyl structure, making it a significant molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,3’,5’,5’-Tetramethyl-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-3-ol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of toluene with methyl methacrylate under specific reaction conditions to form 3,3’,5,5’-tetramethylbiphenyl.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Steps: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Reduced biphenyl derivatives.
Substitution Products: Halogenated biphenyls, other substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structural properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: The compound is utilized in enzyme studies to understand enzyme-substrate interactions and reaction mechanisms.
Medicine:
Drug Development: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of 3’,3’,5’,5’-Tetramethyl-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and altering metabolic pathways . Its structural features allow it to bind to active sites of enzymes, modulating their function and leading to various biochemical effects .
Comparison with Similar Compounds
3,3’,5,5’-Tetramethylbiphenyl: A structurally similar compound with four methyl groups attached to a biphenyl structure.
1,2,4,5-Tetramethylbenzene: Another related compound with four methyl groups attached to a benzene ring.
Uniqueness: 3’,3’,5’,5’-Tetramethyl-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-3-ol is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and physical properties. This combination allows for diverse reactivity and applications in various fields .
Properties
CAS No. |
143125-92-2 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
3-(3,3,5,5-tetramethylcyclohexen-1-yl)phenol |
InChI |
InChI=1S/C16H22O/c1-15(2)9-13(10-16(3,4)11-15)12-6-5-7-14(17)8-12/h5-9,17H,10-11H2,1-4H3 |
InChI Key |
DDAAQYDGUSCMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(C1)(C)C)C2=CC(=CC=C2)O)C |
Origin of Product |
United States |
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